molecular formula C21H22FN5O3S B2729235 N-cyclopentyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852170-54-8

N-cyclopentyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2729235
CAS RN: 852170-54-8
M. Wt: 443.5
InChI Key: WJBLMHJZSRJBPA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available literature .

Scientific Research Applications

Radioligand Imaging Applications

N-cyclopentyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has been explored as a radioligand, particularly in the context of positron emission tomography (PET) imaging. This compound, when labeled with fluorine-18, has shown potential for imaging the translocator protein (18 kDa) in neuroinflammation studies. It demonstrates high specificity and can be used to visualize early biomarkers of neuroinflammatory processes in vivo (Dollé et al., 2008), (Damont et al., 2015).

Anticonvulsant Applications

Studies have indicated the utility of this compound in the development of anticonvulsant agents. The synthesis of its derivatives has been linked to moderate anticonvulsant activity, suggesting its potential role in neurological therapies (Severina et al., 2020).

Antitumor Applications

This compound and its derivatives have been investigated for their potential antitumor properties. Research has shown that certain derivatives demonstrate outstanding in vitro antitumor activity against specific cell lines, indicating a possible role in cancer treatment (Fahim et al., 2019), (Shams et al., 2010).

Inhibition of Ribonucleotide Reductase

This compound has been studied for its ability to inhibit ribonucleotide reductase, an enzyme crucial in DNA synthesis. This inhibition may have implications for its use in antitumor therapies (Farr et al., 1989).

Antimicrobial Activity

Some derivatives of this compound have demonstrated promising antimicrobial activity, suggesting potential applications in the treatment of infectious diseases (Bondock et al., 2008), (Fahim et al., 2021).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of this compound and its derivatives, providing insights into their chemical properties and potential applications in various fields of medicinal chemistry (Wang et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not explicitly detailed in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature .

properties

IUPAC Name

N-cyclopentyl-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3S/c1-26-18-16(20(29)27(2)21(26)30)19(31-11-15(28)23-14-5-3-4-6-14)25-17(24-18)12-7-9-13(22)10-8-12/h7-10,14H,3-6,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLMHJZSRJBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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